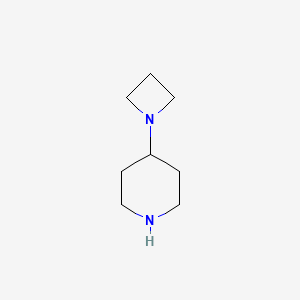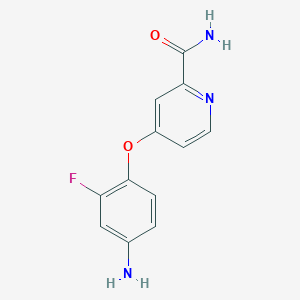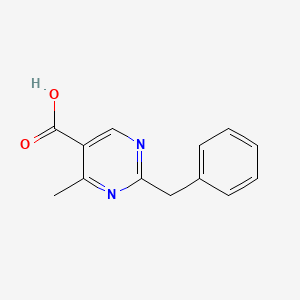
2-Benzyl-4-methylpyrimidine-5-carboxylic acid
Descripción general
Descripción
2-Benzyl-4-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Studies and Drug Synthesis
2-Benzyl-4-methylpyrimidine-5-carboxylic acid is part of a family of compounds that have been studied for their potential in medicinal chemistry, particularly in the search for new drugs. Research has explored the synthesis and modification of various pyrimidine derivatives, including this compound, to evaluate their potential in medicinal applications. Studies like those by Isoda et al. (1980) have focused on preparing aza analogs of 4-aminomethylbenzoic acid to identify new antiplasmin drugs, where compounds such as 2-Aminomethylpyrimidine-5-carboxylic acid were synthesized and evaluated for their biological activity (Isoda, Yamaguchi, Satoh, Miki, & Hirata, 1980).
Crystal and Molecular Structure Analysis
Another research avenue has been the investigation of the crystal and molecular structures of compounds similar to this compound. For instance, studies like those by Richter et al. (2023) analyzed the structures of related compounds to understand their physical and chemical properties. This knowledge is vital in the context of drug design and material science, where the molecular structure significantly influences a compound's function and application (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Liquid Crystal Research
Compounds in the pyrimidine family have also been studied for their liquid-crystal characteristics. Research conducted by Mikhaleva et al. (1986) involved the synthesis of 5-arylpyrimidine-2-carboxylic acids and the investigation of their aryl esters for potential liquid-crystal properties. Such studies are significant in the field of material science, particularly in the development of display technologies and other applications where liquid-crystal properties are essential (Mikhaleva, Kolesnichenko, Rubina, Gol'dberg, Savel'ev, Leitis, Shimanskaya, & Mamaev, 1986).
Safety and Hazards
Propiedades
IUPAC Name |
2-benzyl-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-11(13(16)17)8-14-12(15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQWCFIRNKMLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
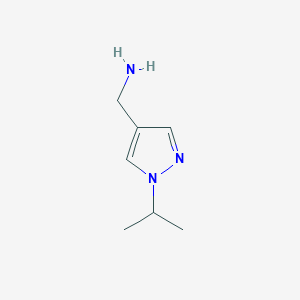
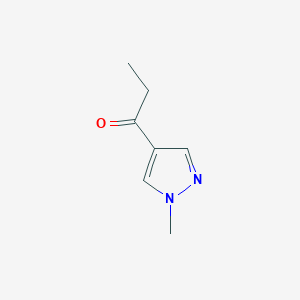
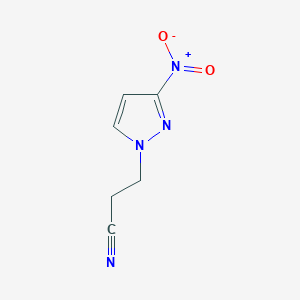
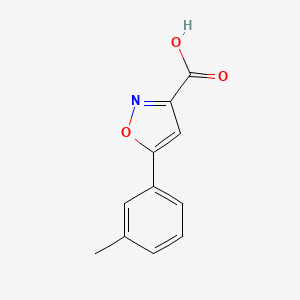
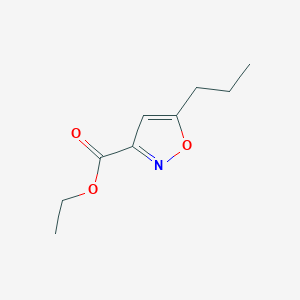
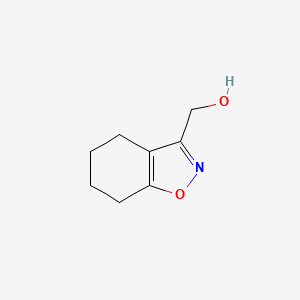
![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)
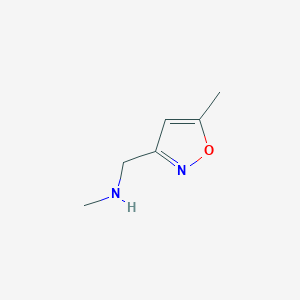
![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)
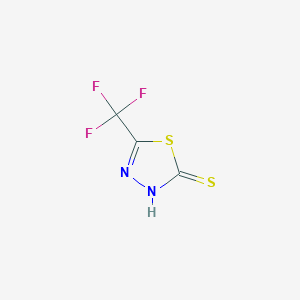
![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)
![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)
